molecular formula C32H41BrN9O2P B2793069 Egfr-IN-7 CAS No. 2267329-76-8

Egfr-IN-7

货号 B2793069
CAS 编号: 2267329-76-8
分子量: 694.619
InChI 键: ZYSKXRAGBGLELB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Egfr-IN-7” is a potent, selective, and orally active EGFR kinase inhibitor . It has inhibitory effects on EGFR (WT) and EGFR (mutant C797S/T790M/L858R) with IC50 values of 7.92 nM and 0.218 nM, respectively . It is developed in China and disclosed in patent WO2019015655A1 .


Molecular Structure Analysis

“Egfr-IN-7” is a 4th-generation EGFR kinase inhibitor . Its chemical structure is complex, and it’s developed for potential anticancer activity . The molecular formula of “Egfr-IN-7” is C32H41BrN9O2P .


Physical And Chemical Properties Analysis

“Egfr-IN-7” is a solid substance . It has a molecular weight of 694.6 . It is soluble in DMSO at 5 mg/mL when ultrasonic and warming and adjusting pH to 5 with 0.1 M HCL and heating to 60°C .

科学研究应用

EGFR 在癌症生物学中的作用

表皮生长因子受体 (EGFR) 在上皮组织发育和稳态中发挥着至关重要的作用。在癌症,尤其是肺癌和乳腺癌以及胶质母细胞瘤中,EGFR 驱动肿瘤发生。这涉及扩增、点突变、转录上调和配体过量产生。EGFR 也是在药物压力下产生的肿瘤耐药性的生物标记。最近的研究揭示了 EGFR 在应激诱导的运输、自噬和能量代谢中的“非典型”功能,对未来的治疗应用具有重要意义 (Sigismund, Avanzato, & Lanzetti, 2017)

EGFR 和胶质母细胞瘤中的 miRNA

MicroRNA-7 (miR-7) 通过同时靶向 PI3K/ATK 和 Raf/MEK/ERK 通路(均由 EGFR 激活)来调节胶质母细胞瘤细胞功能。miR-7 通过调节这些通路,显著抑制胶质母细胞瘤的生长,并可能作为一种新的治疗靶点 (Liu et al., 2014)

EGFR 信号传导和细胞增殖

癌症中 EGFR 的突变和截短导致促癌信号通路(如 RAS-RAF-MEK-ERK MAPK 和 AKT-PI3K-mTOR)过度激活,这对癌细胞增殖和进展至关重要。本文讨论了调节 EGFR 信号转导的分子机制和潜在的 EGFR 靶向疗法 (Wee & Wang, 2017)

EGFR 在细胞和分子生物学中的作用

EGFR 在发育生物学、组织稳态和癌症生物学中的作用是深远的。它影响了配体结合、信号转导和膜运输的范例。EGFR 调节的持续发现为操纵其在癌症和其他细胞和组织生物学变化中的信号传导提供了潜在的分子靶点 (Ceresa & Peterson, 2014)

EGFR 在核和线粒体信号传导中的作用

EGFR 在细胞核中的新信号传导已被识别。核 EGFR 作为一种功能多样化的分子,影响正常和恶性转化的细胞生物学。它在肿瘤对放射、化疗和 EGFR 靶向治疗的反应中的作用正在深入研究,表明潜在的治疗意义 (Lo, 2010)

EGFR 在癌症中的治疗靶向

EGFR 异常与各种肿瘤有关,使特异性 EGFR 抑制成为癌症治疗的关键靶点。这篇综述讨论了不同的 EGFR 抑制剂、它们的临床前和临床状态,以及分子 EGFR 靶向的最新进展,强调了识别预测对抗 EGFR 治疗反应的分子标记的重要性 (Yewale et al., 2013)

EGFR 的结构视角

EGFR 片段的结构研究提供了对其激活机制的见解,这对于了解致癌突变和受体调节至关重要。配体结合使 EGFR 转化为二聚体形式,激活受体和信号通路。了解这些结构机制对于开发靶向 EGFR 的治疗剂至关重要 (Kovács et al., 2015)

纳米抗体与 EGFR 的相互作用

针对 EGFR 的纳米抗体的研究,尤其是针对癌症治疗和诊断,具有重要意义。这些相互作用的结构和功能分析为设计高亲和力纳米抗体以进行有效的癌症治疗提供了见解 (Farasat et al., 2017)

EGFR 在多形性胶质母细胞瘤中的作用

EGFR 是多形性胶质母细胞瘤 (GBM) 中的诊断和预后标记。它的功能作用至关重要,表达 EGFR 的肿瘤起始细胞表现出恶性表型。调节 EGFR 表达增强或降低致瘤能力,突出了其在神经胶质瘤发生中的重要性 (Mazzoleni et al., 2010)

作用机制

Target of Action

EGFR-IN-7 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases . EGFR plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival . EGFR-IN-7 is effective against both wild-type EGFR (EGFR WT) and the EGFR mutant variant C797S/T790M/L858R .

Mode of Action

EGFR-IN-7 interacts with its targets by competitively inhibiting the binding of epidermal growth factor (EGF) to EGFR . This prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that are typically activated upon EGF binding .

Biochemical Pathways

EGFR-IN-7 affects several biochemical pathways. Upon ligand binding, EGFR undergoes conformational changes leading to dimerization and activation of its intrinsic kinase activity . This results in autophosphorylation of specific tyrosine residues within the receptor’s intracellular domain . EGFR-IN-7 inhibits this process, thereby affecting downstream signaling pathways such as the AKT pathway and the NF-κB signaling pathway .

Result of Action

The inhibition of EGFR by EGFR-IN-7 leads to a decrease in cellular proliferation and survival, which are typically promoted by EGFR signaling . This can result in anti-tumor effects in various types of cancer where EGFR is often overexpressed or mutated .

Action Environment

The action of EGFR-IN-7 can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the development of resistance to EGFR inhibitors . Additionally, the presence of certain mutations in the EGFR gene can affect the efficacy of EGFR-IN-7

未来方向

The future of EGFR-directed therapies like “Egfr-IN-7” will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of cancer .

属性

IUPAC Name

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41BrN9O2P/c1-21-18-26(28(44-3)19-27(21)42-12-8-22(9-13-42)41-16-14-40(2)15-17-41)38-32-36-20-23(33)31(39-32)37-25-7-6-24-29(35-11-10-34-24)30(25)45(4,5)43/h6-7,10-11,18-20,22H,8-9,12-17H2,1-5H3,(H2,36,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSKXRAGBGLELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41BrN9O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Egfr-IN-7

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。